Nonanoic acid, 2-oxo-2-phenoxyethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanoic acid, 2-oxo-2-phenoxyethyl ester is an organic compound with the molecular formula C17H24O4. It is an ester derivative of nonanoic acid, which is a nine-carbon fatty acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonanoic acid, 2-oxo-2-phenoxyethyl ester can be synthesized through esterification reactions. Esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst, typically a mineral acid like sulfuric acid. The reaction is as follows:
Nonanoic acid+2-oxo-2-phenoxyethanol→Nonanoic acid, 2-oxo-2-phenoxyethyl ester+Water
Industrial Production Methods
Industrial production of this compound often involves continuous esterification processes. These processes utilize packed bed reactors and ion exchange resins like Amberlyst-15 and Amberlite IR120 to catalyze the reaction efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Nonanoic acid, 2-oxo-2-phenoxyethyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and carboxylic acid components.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include nonanoic acid derivatives, alcohols, and substituted esters.
Wissenschaftliche Forschungsanwendungen
Nonanoic acid, 2-oxo-2-phenoxyethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of plasticizers, flavorings, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of nonanoic acid, 2-oxo-2-phenoxyethyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release nonanoic acid and 2-oxo-2-phenoxyethanol, which can then interact with various biological molecules and pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonanoic acid, ethyl ester: Another ester derivative of nonanoic acid with similar properties and applications.
Nonanoic acid, 2-phenylethyl ester: A related compound with a phenylethyl group instead of a phenoxyethyl group.
Uniqueness
Nonanoic acid, 2-oxo-2-phenoxyethyl ester is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its phenoxyethyl group provides unique reactivity and interactions compared to other nonanoic acid esters.
Eigenschaften
CAS-Nummer |
143459-42-1 |
---|---|
Molekularformel |
C17H24O4 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
(2-oxo-2-phenoxyethyl) nonanoate |
InChI |
InChI=1S/C17H24O4/c1-2-3-4-5-6-10-13-16(18)20-14-17(19)21-15-11-8-7-9-12-15/h7-9,11-12H,2-6,10,13-14H2,1H3 |
InChI-Schlüssel |
MBPLFQMQZIKDPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OCC(=O)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.